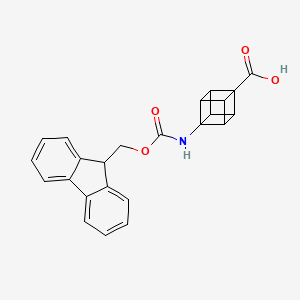

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid is a complex organic compound characterized by its unique cubane structure. Cubane, a hydrocarbon with a cubic arrangement of carbon atoms, is known for its high strain energy and stability. The addition of the fluorenylmethoxycarbonyl (Fmoc) group and the carboxylic acid functionality further enhances its chemical versatility, making it a valuable compound in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cubane coreCommon reagents used in these reactions include fluorenylmethoxycarbonyl chloride, which reacts with the cubane derivative under basic conditions to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

化学反応の分析

Functional Group Reactivity

The compound contains three reactive sites:

-

Fmoc-protected amine : Base-labile under standard deprotection conditions (e.g., piperidine).

-

Cubane core : High strain energy (~166 kcal/mol) enables unique reactivity compared to non-caged hydrocarbons.

-

Carboxylic acid : Participates in acid-base, esterification, and amidation reactions.

Reaction Types and Conditions

Comparative Reactivity of Cubane Derivatives

| Compound | Key Reaction | Reactivity Notes |

|---|---|---|

| 8-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cubane-1-carboxylic acid |

科学的研究の応用

Medicinal Chemistry

Fmoc-cubane is utilized as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity, making it a candidate for drug development.

Peptide Synthesis

The Fmoc group is widely used in peptide synthesis as a protective group for amino acids. It facilitates the formation of peptide bonds while preventing unwanted reactions during synthesis. The cubane structure contributes to the compound's unique reactivity and stability, allowing it to participate in various biochemical pathways.

Research indicates that Fmoc-cubane exhibits several biological activities:

Data Table: Biological Activities and Research Findings

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial Study | Significant antibacterial activity against Staphylococcus aureus and Escherichia coli | |

| Enzyme Inhibition | Enhanced inhibitory effects on proteases related to cancer progression | |

| Cellular Interaction | Effective penetration of cellular membranes, indicating potential for drug delivery systems |

Antimicrobial Study

A study on similar cubane derivatives demonstrated significant antibacterial activity against various microorganisms. While specific studies on Fmoc-cubane are still needed, the structural similarities suggest potential efficacy in this area.

Enzyme Inhibition Research

Research into enzyme inhibition properties of related compounds has shown that modifications to the Fmoc group can enhance inhibitory effects on proteases, which are crucial in cancer progression. This suggests that Fmoc-cubane could be explored further for its therapeutic potential.

Cellular Interaction Analysis

Research utilizing fluorescent tagging of Fmoc-cubane derivatives has indicated that these compounds can effectively penetrate cellular membranes. This characteristic suggests their utility in drug delivery systems, potentially improving the efficacy of therapeutic agents by facilitating their transport into target cells.

作用機序

The mechanism by which 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid exerts its effects is primarily through its ability to interact with various molecular targets. The fluorenylmethoxycarbonyl group can protect amino groups during peptide synthesis, while the cubane core provides a rigid framework that can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound a valuable tool in research .

類似化合物との比較

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(2-(tert-butoxy)-2-oxoethyl)piperidine-4-carboxylic acid

- (1r,4r)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-fluorocyclohexane-1-carboxylic acid

Uniqueness: 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid stands out due to its cubane core, which imparts unique structural and chemical properties. This makes it more stable and reactive compared to other similar compounds, enhancing its utility in various applications .

生物活性

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid, commonly referred to as Fmoc-cubane, is a complex organic compound notable for its unique cubane structure and the presence of the fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and peptide synthesis due to its potential biological activities.

The molecular formula of Fmoc-cubane is C25H21NO4, with a molecular weight of approximately 401.45 g/mol. The structure features a cubane core, which is characterized by high strain energy and stability, making it an intriguing subject for research in drug design and synthesis.

The Fmoc group is widely used in peptide synthesis as a protective group for amino acids. Its role is crucial in facilitating the formation of peptide bonds while preventing unwanted reactions during synthesis. The cubane structure contributes to the compound's unique reactivity and stability, allowing it to participate in various biochemical pathways.

Biological Activity

Research indicates that Fmoc-cubane exhibits several biological activities, including:

Data Table: Biological Activities and Research Findings

Case Studies

- Antimicrobial Study : A study conducted on similar cubane derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While direct studies on Fmoc-cubane are still needed, the structural similarities suggest potential efficacy in this area.

- Enzyme Inhibition Research : Investigations into the enzyme inhibition properties of related compounds have shown that modifications to the Fmoc group can enhance inhibitory effects on proteases, which are crucial in cancer progression.

- Cellular Interaction Analysis : Research utilizing fluorescent tagging of Fmoc-cubane derivatives has indicated that these compounds can effectively penetrate cellular membranes, suggesting their utility in drug delivery systems.

特性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)cubane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-21(27)23-15-18-16(23)20-17(23)19(15)24(18,20)25-22(28)29-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-20H,9H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEORUTKTMMBHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC45C6C7C4C8C5C6C78C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。